molecular formula C6H5BrNO3+ B1449466 2-Bromo-6-carboxy-1-oxo-1,2-dihydropyridin-1-ium CAS No. 1609646-56-1

2-Bromo-6-carboxy-1-oxo-1,2-dihydropyridin-1-ium

Cat. No.: B1449466
CAS No.: 1609646-56-1
M. Wt: 219.01 g/mol
InChI Key: IWZAAWIFVRILMQ-UHFFFAOYSA-O
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Description

2-Bromo-6-carboxy-1-oxo-1,2-dihydropyridin-1-ium is a chemical compound with the molecular formula C6H5BrNO3+ . It has a molecular weight of 219.01 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (219.01) and molecular formula (C6H5BrNO3+) . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Crystal Structure and Supramolecular Architecture

Research has shown that compounds similar to 2-Bromo-6-carboxy-1-oxo-1,2-dihydropyridin-1-ium exhibit interesting crystal structures and supramolecular architectures. For example, the crystal structure analysis of 2-azaniumyl-3-bromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium dibromide reveals a three-dimensional supramolecular architecture formed through N—H⋯Br hydrogen bonds and weak C—H⋯Br interactions (Faizi, Sharkina, & Iskenderov, 2015). Such studies are crucial for understanding how these compounds can be used to develop materials with specific molecular arrangements and properties.

Synthetic Utility and Intermediates

Compounds related to this compound are also significant in the synthesis of various organic molecules. For instance, the data for the synthesis and characterization of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines highlight their use as intermediates for synthesizing lipid-like compounds based on the 1,4-dihydropyridine cycle (Rucins et al., 2020). Such findings are crucial for the development of new organic synthesis methods and the production of novel organic compounds.

Polymorphic Behavior and Material Science Applications

The study of polymorphic behavior of organic zwitterions, including compounds structurally similar to this compound, reveals the impact of crystallization conditions on the formation of different polymorphic forms (Lombard, Haynes, & Roex, 2017). Understanding these polymorphic behaviors is essential for the development of materials with tailored physical and chemical properties, which can have applications in pharmaceuticals, electronics, and other fields.

Fluorescence Properties and Chemical Sensing

The fluorescence properties of certain dihydropyridine derivatives have been investigated, demonstrating their potential use in chemical sensing and fluorescent materials. For example, the domino-synthesis of fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and their spectral-luminescence properties were studied, revealing the conditions under which these compounds exhibit fluorescence (Ershov et al., 2015). Such properties are valuable for the development of new fluorescent markers and sensors.

Properties

IUPAC Name

2-bromo-1-oxo-2H-pyridin-1-ium-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-5-3-1-2-4(6(9)10)8(5)11/h1-3,5H/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZAAWIFVRILMQ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC([N+](=O)C(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrNO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-carboxy-1-oxo-1,2-dihydropyridin-1-ium
Reactant of Route 2
2-Bromo-6-carboxy-1-oxo-1,2-dihydropyridin-1-ium
Reactant of Route 3
2-Bromo-6-carboxy-1-oxo-1,2-dihydropyridin-1-ium
Reactant of Route 4
2-Bromo-6-carboxy-1-oxo-1,2-dihydropyridin-1-ium
Reactant of Route 5
2-Bromo-6-carboxy-1-oxo-1,2-dihydropyridin-1-ium
Reactant of Route 6
2-Bromo-6-carboxy-1-oxo-1,2-dihydropyridin-1-ium

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